molecular formula C10H12BrFO B1280761 4-Bromo-1-butoxy-2-fluorobenzene CAS No. 54509-63-6

4-Bromo-1-butoxy-2-fluorobenzene

Cat. No.: B1280761
CAS No.: 54509-63-6
M. Wt: 247.1 g/mol
InChI Key: NCNAZASEERQBRT-UHFFFAOYSA-N
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Description

4-Bromo-1-butoxy-2-fluorobenzene is an organic compound with the molecular formula C10H12BrFO. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, butoxy, and fluorine groups. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-1-butoxy-2-fluorobenzene can be synthesized through several methods. One common method involves the reaction of 4-bromo-2-fluoroaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound .

Chemical Reactions Analysis

Properties

IUPAC Name

4-bromo-1-butoxy-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNAZASEERQBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476872
Record name 4-Bromo-1-butoxy-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54509-63-6
Record name 4-Bromo-1-butoxy-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.315 mol of each of 4-bromo-2-fluorophenol (1), 1-butanol and triphenylphosphine were dissolved in 1000 ml of tetrahydrofuran, and 0.315 mol of diisopropyl azodicarboxylate was added dropwise at about 20° C. After the mixture had been stirred overnight, the solvent was removed by distillation in a rotary evaporator, and the residue was subjected to conventional work-up, giving the compound (2) in a yield of 95.6% of theory.
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1000 mL
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0.315 mol
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Yield
95.6%

Synthesis routes and methods II

Procedure details

Sodium hydroxide (20.2 g) was added to a water (400 ml) solution of 4-bromo-2-fluorophenol (T-7) (76.4 g), bromobutane (65.8 g) and tetrabutylammonium bromide (TBAB) (6.44 g), and the mixture was heated with stirring at 80° C. for 6 hours under an atmosphere of nitrogen. After the completion of the reaction, the reaction mixture was extracted with heptane, and the organic layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure to leave a black oil. The oil was purified by distillation to give 4-bromo-1-butoxy-2-fluorobenzene (T-8) as a colorless oil (97.5 g) in 98% yield.
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20.2 g
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76.4 g
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65.8 g
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6.44 g
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400 mL
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